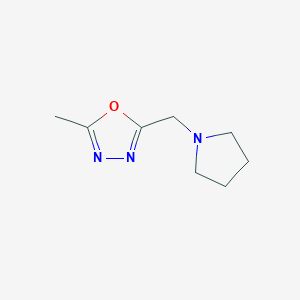
2-Methyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole” is a chemical compound with the molecular formula C12H18N2 . It has a molecular weight of 190.28 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Another study reported the synthesis of boric acid ester intermediates with benzene rings through a three-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structures were further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Applications De Recherche Scientifique
Antimicrobial Activity
The derivatives of 1,3,4-oxadiazole, including structures similar to 2-Methyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole, have been extensively studied for their antimicrobial properties. For instance, the synthesis of new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing pyrrolidine rings showed strong antimicrobial activity, highlighting the potential of oxadiazole derivatives as antibacterial agents (Krolenko et al., 2016). Similarly, another study focused on the synthesis and antimicrobial activity of 1,3,4-oxadiazole thioether derivatives, which confirmed their good antibacterial activities against specific strains (Song et al., 2017).
Anticancer Potential
Several oxadiazole derivatives have been identified as potential anticancer agents. Research on the discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles revealed novel apoptosis inducers with activity against breast and colorectal cancer cell lines, showcasing the therapeutic potential of oxadiazole compounds in oncology (Zhang et al., 2005).
Antiviral Applications
The antiviral activity of novel, orally bioavailable inhibitors of human rhinovirus 3C protease, based on oxadiazole structures, demonstrates the potential of these compounds in treating viral infections. The study highlighted a compound with potent antiviral activity across a range of serotypes and clinical isolates (Patick et al., 2005).
Synthesis and Structural Analysis
Research into the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents and the structural characterization of novel oxadiazole derivatives provides foundational knowledge for the development of new therapeutic agents. These studies contribute to understanding the structural requirements for biological activity and the potential of oxadiazole derivatives in medicinal chemistry (Redda & Gangapuram, 2007).
Propriétés
IUPAC Name |
2-methyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-7-9-10-8(12-7)6-11-4-2-3-5-11/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPUHCZUXYXCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2824899.png)

![4-(2-Bromophenyl)-3-(3-nitrophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2824905.png)
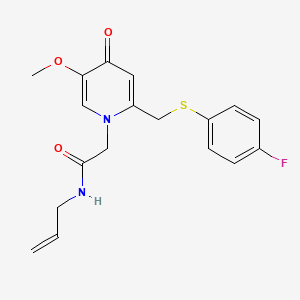
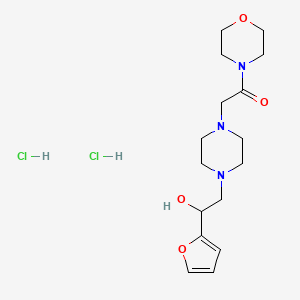
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2824909.png)
![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2824911.png)
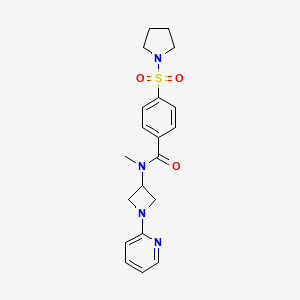
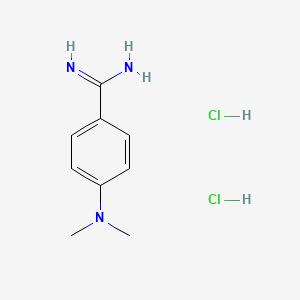

![6-(1,4-Diazepan-1-yl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2824916.png)
![4-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2824917.png)
![(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2824919.png)